molecular formula C9H10O6 B3275199 2,5-Dihydroxy-3,6-dimethoxybenzoic acid CAS No. 6212-41-5

2,5-Dihydroxy-3,6-dimethoxybenzoic acid

Cat. No.: B3275199
CAS No.: 6212-41-5
M. Wt: 214.17 g/mol
InChI Key: ZAUDSVIUOJGOCG-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O6 and a molecular weight of 214.17 g/mol This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid typically involves the methylation of 2,5-dihydroxybenzoic acid. The reaction is carried out using dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-3,6-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-3,6-dimethylbenzoic acid: Similar structure but with methyl groups instead of methoxy groups.

    2,6-Dihydroxybenzoic acid: Lacks the methoxy groups.

    2,5-Dihydroxybenzoic acid: Lacks the methoxy groups

Uniqueness

2,5-Dihydroxy-3,6-dimethoxybenzoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dihydroxy-3,6-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6/c1-14-5-3-4(10)8(15-2)6(7(5)11)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDSVIUOJGOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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